TenacissosideG

Beschreibung

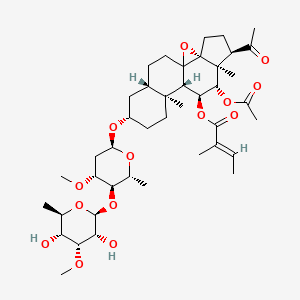

Tenacissoside G (CAS: 191729-43-8) is a pregnane glycoside isolated from plants of the Marsdenia genus, notably Marsdenia tenacissima, which has been used in traditional medicine for its antitumor and immunomodulatory properties. Structurally, it features a complex aglycone core with acetyloxy and prenyl substituents, linked to a trisaccharide moiety composed of 2,6-dideoxy-3-O-methyl sugars (Figure 1). Its molecular formula is C₄₄H₆₆O₁₄, and it exhibits a purity of ≥97–98% in standardized research preparations.

Tenacissoside G is widely utilized in pharmacological studies, particularly in cancer research, due to its ability to inhibit proliferation and induce apoptosis in tumor cells. It is typically prepared as a dimethyl sulfoxide (DMSO) master liquid (e.g., 10 mg/mL) for in vitro assays or formulated with co-solvents like PEG300 and Tween 80 for in vivo studies.

Eigenschaften

Molekularformel |

C42H64O14 |

|---|---|

Molekulargewicht |

792.9 g/mol |

IUPAC-Name |

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41?,42-/m1/s1 |

InChI-Schlüssel |

OHDJGUWKOIBIKY-DBRPMSJRSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tenacissoside G involves the extraction from the natural source, Marsdenia tenacissima. The extraction process typically includes the use of solvents such as acetonitrile and methanol . The compound is then purified using chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods

Industrial production of Tenacissoside G is primarily based on large-scale extraction from Marsdenia tenacissima. The process involves harvesting the plant material, followed by solvent extraction and purification. The use of advanced chromatographic methods ensures the isolation of Tenacissoside G with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tenacissoside G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Tenacissoside G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Tenacissoside G, which may exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Tenacissoside G has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal glycosides and their chemical properties.

Medicine: Potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents.

Industry: Utilized in the development of new drugs and therapeutic agents targeting multidrug-resistant cancer cells.

Wirkmechanismus

The mechanism of action of Tenacissoside G involves the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells . By inhibiting Pgp, Tenacissoside G enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy. The molecular targets and pathways involved include the modulation of Pgp activity and the disruption of drug efflux mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tenacissoside G belongs to a family of pregnane glycosides with shared biosynthetic pathways but distinct functional modifications. Key analogs include Tenacissoside F, Tenacissoside I, and Tenacigenoside A, which differ in substituents, glycosylation patterns, and bioactivity.

Table 1: Structural and Functional Comparison of Tenacissoside G and Analogs

Structural Differences and Implications

- Tenacissoside F : Lacks the acetyloxy group at C-12, which reduces its lipophilicity compared to Tenacissoside G. This modification correlates with diminished antitumor potency but enhanced anti-inflammatory effects.

- Tenacissoside I : Features a methoxy group at C-4', increasing metabolic stability and bioavailability. Studies highlight its superior neuroprotective effects in models of Alzheimer’s disease.

- Tenacigenoside A: The additional glucose unit enhances water solubility, making it more suitable for intravenous formulations. However, this reduces membrane permeability in vitro.

Pharmacological Activity Comparison

- Anticancer Activity: Tenacissoside G demonstrates IC₅₀ values of 2.5–5.0 μM against HepG2 and MCF-7 cells, outperforming Tenacissoside F (IC₅₀: 10–15 μM).

- Immunomodulation: Tenacissoside G suppresses IL-6 and TNF-α production by 60–70% at 10 μM, whereas Tenacissoside I shows stronger inhibition (80–90%) due to its methoxy-enhanced stability.

- Toxicity Profiles: Tenacissoside G exhibits higher cytotoxicity in normal liver cells (IC₅₀: 25 μM) compared to Tenacigenoside A (IC₅₀: >50 μM), likely due to differences in glycosylation.

Formulation and Commercial Availability

- Pricing : Tenacissoside G is priced at 216.00 €/10 mg (CymitQuimica), while Tenacissoside I costs 250.00 €/10 mg due to its additional synthetic steps.

- Solubility: Tenacissoside G is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in DMSO (>10 mg/mL). Tenacigenoside A, with higher polarity, achieves 2 mg/mL in aqueous buffers.

Biologische Aktivität

Tenacissoside G is a steroidal glycoside extracted from the stems of Marsdenia tenacissima, a plant known for its traditional medicinal uses. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance.

- Molecular Formula : CHO

- Molecular Weight : 792.9 g/mol

- IUPAC Name : [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate.

Tenacissoside G exhibits its biological activity primarily through the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells. Pgp is a membrane protein that pumps various drugs out of cells, contributing to resistance against chemotherapy. By inhibiting this protein's expression and function, Tenacissoside G enhances the efficacy of chemotherapeutic agents.

Biological Activities

-

Anticancer Properties :

- Tenacissoside G has been shown to reverse multidrug resistance in various cancer cell lines by downregulating Pgp expression.

- In vitro studies indicate that it can enhance the cytotoxic effects of conventional chemotherapeutics like doxorubicin and paclitaxel.

-

Cell Proliferation Inhibition :

- The compound has demonstrated significant inhibition of cell proliferation in several cancer types, including breast and lung cancers.

-

Apoptosis Induction :

- Research indicates that Tenacissoside G can induce apoptosis (programmed cell death) in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Study 1: Inhibition of Drug Resistance

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with Tenacissoside G significantly reduced Pgp levels and restored sensitivity to doxorubicin. The results indicated a potential therapeutic application for patients with drug-resistant tumors.

| Cell Line | Treatment | Effect on Pgp | Cytotoxicity |

|---|---|---|---|

| MCF-7 | Tenacissoside G + Doxorubicin | Significant reduction | Enhanced |

Study 2: Apoptosis Mechanism

In another study involving lung cancer cells (A549), Tenacissoside G was found to activate caspase pathways leading to apoptosis. The compound increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

| Cell Line | Treatment | Caspase Activation | Survival Rate |

|---|---|---|---|

| A549 | Tenacissoside G | Increased Caspase 3/7 | Decreased |

Comparative Analysis with Similar Compounds

Tenacissoside G's unique mechanism sets it apart from other steroidal glycosides such as Tenacissoside H and I. While these compounds also exhibit some anticancer properties, they do not possess the same efficacy in reversing Pgp-mediated drug resistance.

| Compound | Pgp Inhibition | Cytotoxicity Enhancement |

|---|---|---|

| Tenacissoside G | Yes | High |

| Tenacissoside H | No | Moderate |

| Tenacissoside I | No | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.